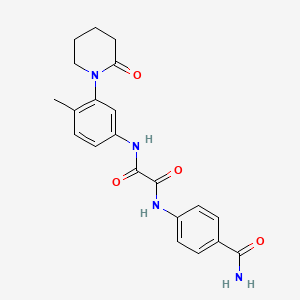

N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-N'-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-13-5-8-16(12-17(13)25-11-3-2-4-18(25)26)24-21(29)20(28)23-15-9-6-14(7-10-15)19(22)27/h5-10,12H,2-4,11H2,1H3,(H2,22,27)(H,23,28)(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYFRSUUDYLUTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide, with the CAS number 941873-62-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 380.4 g/mol. The structure includes two phenyl rings connected by an oxalamide linkage and a piperidine moiety, which may contribute to its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 941873-62-7 |

| Molecular Formula | C20H20N4O4 |

| Molecular Weight | 380.4 g/mol |

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor for specific biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound may exhibit antiviral properties, particularly against SARS-CoV-2. Research has shown that derivatives of oxalamides can inhibit the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication .

For instance, a related compound demonstrated an IC50 value of 5.27 μM against Mpro, suggesting that structural modifications in oxalamides can lead to significant antiviral activity . This indicates that this compound could be a promising candidate in the development of antiviral therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of the compound. Studies have explored various substitutions on the phenyl rings and piperidine moiety to enhance potency and selectivity against target enzymes. For example, modifications in the oxalamide structure can significantly influence binding affinity and inhibitory effects on Mpro .

Case Studies

A case study involving structural optimization of related compounds revealed that specific modifications led to enhanced inhibitory activity against viral enzymes. The research utilized molecular docking techniques to predict binding interactions between these compounds and their targets, providing insights into how structural changes affect biological efficacy .

Comparison with Similar Compounds

Key Structural Variations

The following table highlights critical structural differences between the target compound and analogs:

Functional Group Analysis

- Carbamoyl vs. Halogenated Substituents : The target’s 4-carbamoylphenyl group contrasts with halogenated (e.g., -Br, -Cl, -F) or methoxy-substituted phenyl rings in analogs (e.g., GMC-1, BNM-III-170). The carbamoyl group may enhance solubility and hydrogen-bond interactions compared to lipophilic halogens .

- Oxopiperidine vs. Oxopyrrolidine : The 2-oxopiperidine in the target compound (6-membered ring) differs from the 2-oxopyrrolidine (5-membered) in . Ring size impacts conformational flexibility and binding pocket compatibility .

Physicochemical and Pharmacokinetic Considerations

- Solubility : The carbamoyl group and oxopiperidine likely improve aqueous solubility compared to halogenated analogs (e.g., GMC-1, BNM-III-170) .

- Lipophilicity : The absence of strongly lipophilic groups (e.g., -CF3 in ’s 1c) suggests moderate logP values, balancing membrane permeability and solubility .

- Stereochemical Complexity : Unlike stereoisomeric mixtures in ’s Compounds 14–15, the target’s structure lacks chiral centers, simplifying synthesis and purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.